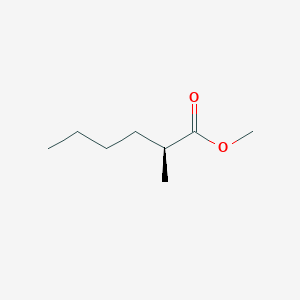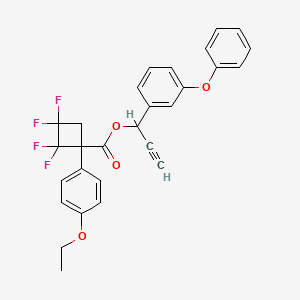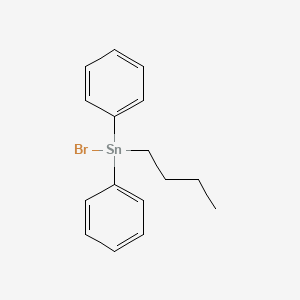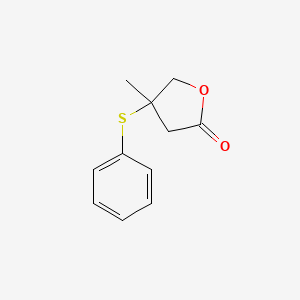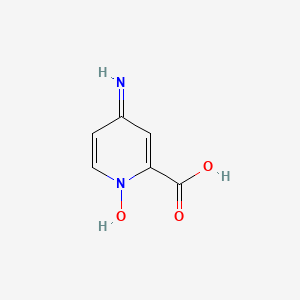![molecular formula C25H34O B14445327 1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene CAS No. 77702-35-3](/img/structure/B14445327.png)
1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene is an organic compound with the molecular formula C19H30O. It is a derivative of benzene, featuring an ethoxy group and a pentylcyclohexyl group attached to the benzene ring. This compound is known for its applications in liquid crystal technology and other advanced material sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene typically involves the reaction of 4-(4-pentylcyclohexyl)phenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of liquid crystals for display technologies
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene involves its interaction with molecular targets such as cell membranes and proteins. The compound’s unique structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can interact with specific proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene
- 1-Ethoxy-4-(trans-4-amylcyclohexyl)benzene
- 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene
Uniqueness
1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene is unique due to its specific combination of an ethoxy group and a pentylcyclohexyl group, which imparts distinct physical and chemical properties. These properties make it particularly suitable for applications in liquid crystal technology, where precise molecular alignment and stability are crucial .
Propiedades
Número CAS |
77702-35-3 |
|---|---|
Fórmula molecular |
C25H34O |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
1-ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C25H34O/c1-3-5-6-7-20-8-10-21(11-9-20)22-12-14-23(15-13-22)24-16-18-25(19-17-24)26-4-2/h12-21H,3-11H2,1-2H3 |
Clave InChI |
BMFWYSYUZAOKOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)
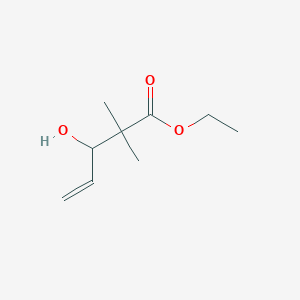


![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
